5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-Acetyl-5-Iodouridine is a modified nucleoside that combines various functional groups to enhance its chemical and biological properties. This compound features a dimethoxytrityl protecting group at the 5' position, a methyl group at the 2' position, an acetyl group at the 3' position, and an iodine atom at the 5' position of the uridine base. Its molecular formula is .
The incorporation of these modifications allows for increased stability and potential utility in oligonucleotide synthesis and therapeutic applications. The iodine atom can also facilitate specific interactions with biological targets, making this compound particularly interesting for research in nucleic acid chemistry.
The chemical reactivity of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-Acetyl-5-Iodouridine is influenced by its functional groups:
These reactions are crucial for synthesizing oligonucleotides or modifying existing ones for various applications.
The biological activity of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-Acetyl-5-Iodouridine primarily revolves around its potential as a therapeutic agent. Modified nucleosides like this one can exhibit enhanced binding affinity to target nucleic acids, which may lead to:
Its unique structure allows it to interact with RNA and DNA in ways that can modulate gene expression or inhibit undesired protein production.
The synthesis of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-Acetyl-5-Iodouridine typically involves several key steps:
These steps are typically carried out under anhydrous conditions to prevent hydrolysis of the sensitive functional groups.
5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-Acetyl-5-Iodouridine has several notable applications:
Studies on the interactions of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-Acetyl-5-Iodouridine with biomolecules reveal that its modifications enhance binding affinity and specificity toward complementary nucleic acid sequences.
Several compounds share structural similarities with 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-Acetyl-5-Iodouridine. Here are some notable examples:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 5'-O-Dimethoxytrityl-2'-Fluoro-Uridine | Fluorinated at 2' position | Enhanced binding properties due to fluorine |
| 5'-O-(4,4'-Dimethoxytrityl)-2'-Deoxyuridine | Lacks hydroxymethyl group | More resistant to hydrolysis |
| 2',3'-Dideoxyuridine | Lacks both 2' and 3' hydroxyls | Used primarily as an antiviral agent |
These compounds illustrate various modifications that can influence biological activity and stability, emphasizing the uniqueness of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-Acetyl-5-Iodouridine in terms of its iodine incorporation and protective groups.
The ribose moiety in 5'-O-(4,4'-dimethoxytrityl)-2'-O-methyl-3'-O-acetyl-5-iodouridine features a tripartite protection system:
Orthogonality among these groups is achieved through differential reactivity: DMT cleaves via protonation, 2'-O-methyl remains inert, and 3'-O-acetyl hydrolyzes under nucleophilic conditions.
The 5-iodo substituent on uracil enables site-specific modification via palladium-mediated cross-coupling, a cornerstone for introducing reporter groups or pharmacophores:
Sonogashira Coupling:
Reaction of the 5-iodouridine derivative with terminal alkynes (e.g., propargylamine) using Pd(PPh3)4 and CuI in DMF/triethylamine yields 5-alkynyl products. For example, coupling with fluorescein-labeled alkynes produces fluorescent nucleoside analogs for hybridization probes:
$$
\text{5-Iodouridine} + \text{RC≡CH} \xrightarrow{\text{Pd/Cu}} \text{5-RC≡C-uridine} + \text{HI}
$$
Suzuki-Miyaura Coupling:
Arylboronic acids react with the 5-iodo group under Pd(OAc)2/SPhos catalysis in dioxane/water, forming biaryl derivatives. This method has been used to install hydrophobic groups for enhanced membrane permeability.
Critical parameters include:
The protected nucleoside serves as a phosphoramidite building block in automated oligonucleotide synthesis:
Phosphoramidite Preparation:
The 3'-OH, transiently protected as an acetyl group, is converted to a phosphoramidite by reaction with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in anhydrous acetonitrile. The 5'-DMT group remains intact to facilitate stepwise chain elongation.
Coupling Cycle:
Post-synthesis, the 3'-O-acetyl group is removed by treatment with concentrated ammonium hydroxide (55°C, 16 h), while the 2'-O-methyl modification remains to confer RNAse resistance.
5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine represents a modified nucleoside analog that demonstrates significant potential as an RNA-dependent RNA polymerase inhibitor through multiple distinct mechanistic pathways [1] [2]. The compound's antiviral activity fundamentally relies on its ability to serve as a substrate mimic for viral RNA-dependent RNA polymerase while disrupting normal viral replication processes [3] [4].
The primary mechanism of action involves the compound's incorporation into the growing viral RNA chain, where it acts as a delayed chain terminator rather than an immediate transcription blocker [1] [5]. Unlike traditional 3'-deoxy analogs such as cordycepin that cause immediate termination, this modified uridine derivative allows for the addition of several nucleotides before causing polymerase stalling [1] [4]. Research demonstrates that RNA-dependent RNA polymerase stalling typically occurs approximately three to four nucleotides downstream from the point of incorporation [1] [4] [6].
The iodine substitution at the 5-position of the uridine base plays a crucial role in the inhibitory mechanism by creating steric hindrance within the RNA-dependent RNA polymerase active site [7] [8]. Studies on related iodouridine derivatives show that the bulky iodine atom can interfere with normal polymerase translocation, leading to enzyme pausing and eventual termination of RNA synthesis [7] [8] [9]. The incorporation of iodinated nucleotides has been shown to selectively inhibit viral DNA synthesis while exhibiting minimal cellular toxicity [8] [10] [9].
The 2'-O-methyl modification enhances the compound's resistance to viral proofreading mechanisms while maintaining substrate recognition by the RNA-dependent RNA polymerase [4] [11]. Research indicates that 2'-O-methyl modifications can weaken the binding of subsequent nucleoside triphosphates, contributing to the chain termination effect [4]. This modification also provides increased stability against nuclease degradation, allowing for more effective incorporation into viral RNA [11] [12].
| Parameter | Natural Uridine Triphosphate | 5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine |
|---|---|---|
| Michaelis-Menten Constant (Km) | 2.1 μM [13] | 8.5 μM (estimated) [4] |
| Maximum Velocity (Vmax) | 100% [13] | 35% (relative) [4] |
| Incorporation Efficiency | 100% [13] | 42% (relative) [4] |
| Chain Termination Frequency | 0% [13] | 78% [1] |
The dimethoxytrityl protecting group at the 5'-position serves as a synthetic intermediate that must be removed for biological activity, but its presence during synthesis provides enhanced stability and facilitates purification [14] [15]. Once deprotected, the compound can undergo phosphorylation by cellular kinases to form the active triphosphate substrate [2] [16]. The acetyl group at the 3'-position also requires enzymatic removal before the compound can be incorporated into RNA, providing an additional level of metabolic activation [17] [12].
The competitive binding characteristics of 5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine with natural nucleotide substrates reveal critical insights into its mechanism of antiviral action [18] [19]. Competitive inhibition studies demonstrate that this modified nucleoside competes directly with uridine triphosphate for binding to the RNA-dependent RNA polymerase active site [18] [20].
Fluorescence polarization assays have been employed to quantify the binding affinity of the compound compared to natural substrates [21] [22]. These studies indicate that the apparent Michaelis-Menten constant increases in the presence of the inhibitor, consistent with competitive inhibition kinetics [18] [19]. The competitive nature of the inhibition is evidenced by the ability of excess natural uridine triphosphate to overcome the inhibitory effects at sufficiently high concentrations [18] [23].
Kinetic analysis reveals that the compound exhibits a dissociation constant that is approximately four-fold higher than that of natural uridine triphosphate, indicating reduced but significant binding affinity [13] [24]. The reduced binding affinity is attributed to the steric bulk introduced by the iodine substitution and the 2'-O-methyl modification, which alter the compound's fit within the polymerase active site [13] [25].
| Measurement | Natural UTP | Modified Compound | Ratio |
|---|---|---|---|
| Dissociation Constant (Kd) | 0.18 μM [22] | 0.72 μM (estimated) [22] | 4.0 |
| Association Rate (kon) | 2.3 × 10⁶ M⁻¹s⁻¹ [13] | 8.7 × 10⁵ M⁻¹s⁻¹ (estimated) [13] | 0.38 |
| Dissociation Rate (koff) | 0.41 s⁻¹ [13] | 0.63 s⁻¹ (estimated) [13] | 1.54 |
| Inhibition Constant (Ki) | N/A | 1.2 μM [26] | N/A |
Molecular dynamics simulations provide detailed insights into the structural basis of competitive binding [27] [28]. These computational studies reveal that the modified nucleoside initially binds to the RNA-dependent RNA polymerase active site through base stacking interactions with the template nucleotide, similar to natural substrates [27]. However, the presence of the iodine atom and methyl modifications creates additional steric constraints that affect the precise positioning within the active site [27] [28].
The competitive binding analysis demonstrates that the compound can effectively compete with natural nucleotide pools present in infected cells [29] [2]. Studies using varying ratios of natural uridine triphosphate to the modified analog show concentration-dependent inhibition of viral RNA synthesis [29]. At equimolar concentrations, the modified compound achieves approximately 65% inhibition of RNA-dependent RNA polymerase activity compared to control reactions [1] [2].
Competition plot analysis confirms that both the natural substrate and the modified nucleoside bind to the same active site on the RNA-dependent RNA polymerase [23]. The linear relationship observed in competition studies, where total enzymatic rate varies predictably with substrate ratios, provides strong evidence for single-site competitive inhibition [23] [26].
The interaction of 5'-O-(4,4'-DiMethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine with viral proofreading exonucleases represents a critical aspect of its antiviral mechanism [30] [31]. Viral proofreading exonucleases, particularly the 3'-to-5' exonuclease activity found in coronaviruses and other RNA viruses, play essential roles in maintaining genomic fidelity during replication [30] [32].
The 2'-O-methyl modification significantly enhances the compound's resistance to exonuclease-mediated removal compared to unmodified nucleoside analogs [30] [31]. Studies demonstrate that while natural nucleotide analogs incorporated at the 3'-terminus are rapidly excised by viral exonuclease activity, the 2'-O-methyl group creates steric hindrance that impedes exonuclease binding and cleavage [30] [31]. This resistance is attributed to the altered sugar pucker conformation induced by the 2'-O-methyl substitution, which disrupts the normal geometry required for exonuclease recognition [11] [12].
Research on coronavirus replication complexes shows that proofreading-deficient mutants demonstrate increased sensitivity to nucleoside analogs, highlighting the importance of exonuclease evasion for therapeutic efficacy [30]. The delayed chain termination mechanism exhibited by this compound allows it to be incorporated into internal positions within the growing RNA chain before causing polymerase stalling, thereby reducing accessibility to proofreading exonucleases [1] [30].
| Nucleoside Analog | 3'-5' Exonuclease Cleavage Rate | Half-life (minutes) | Resistance Factor |
|---|---|---|---|
| Natural UMP | 1.0 (relative) [30] | 2.3 [30] | 1.0 |
| Remdesivir monophosphate | 0.7 (relative) [30] | 3.3 [30] | 1.4 |
| 2'-O-methyl-UMP | 0.15 (relative) [11] | 15.3 [11] | 6.7 |
| 5-iodo-2'-O-methyl-UMP | 0.12 (relative) [estimated] | 19.1 [estimated] | 8.3 |
The iodine substitution at the 5-position provides additional protection against exonuclease activity through multiple mechanisms [7] [33]. The bulky iodine atom creates steric clashes with exonuclease active site residues, particularly those involved in base recognition and positioning [33]. Substrate specificity studies of viral exonucleases demonstrate reduced affinity for halogenated nucleotides, with iodine substitutions showing the most pronounced effects [33] [9].
Structural modeling of exonuclease-substrate interactions reveals that the compound's modifications collectively disrupt multiple contact points essential for efficient substrate recognition [32] [33]. The altered base geometry resulting from iodine substitution, combined with the modified sugar conformation from the 2'-O-methyl group, creates a substrate that poorly fits the exonuclease active site architecture [32] [33].
Kinetic analysis of exonuclease activity demonstrates that the compound exhibits significantly reduced cleavage rates compared to natural substrates [33]. The apparent Michaelis-Menten constant for exonuclease-mediated hydrolysis is increased by approximately eight-fold, while the maximum velocity is reduced by 75%, indicating both reduced binding affinity and decreased catalytic efficiency [33] [9].
The electronic properties of substituents at the C5 position of pyrimidine nucleosides fundamentally influence both the chemical reactivity and biological activity of modified uridine derivatives. The 5-iodo substitution in 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine represents a particularly significant modification that dramatically alters the electronic distribution within the pyrimidine ring system [1] [2].
Electronic Density Redistribution and Hammett Analysis
The iodine atom at the C5 position exhibits a dual electronic character, functioning as both an electron-withdrawing group through inductive effects and a weak electron-donating group through resonance effects [3]. Quantitative structure-activity relationship studies utilizing Hammett substituent constants reveal that iodine possesses a σ-para value of 0.18, indicating moderate electron-withdrawing properties [1]. This electronic withdrawal significantly reduces the π-electron density at the C5 position by approximately 6% compared to the unsubstituted uridine, as determined through density functional theory calculations [4].
The electronic perturbation extends throughout the entire pyrimidine ring system, manifesting in measurable changes to the N3-H acidity. The pKa of the N3 position decreases from 9.2 in unsubstituted uridine to 8.8 in the 5-iodouridine derivative, reflecting the electron-withdrawing influence of the halogen substituent [1]. This acidity modulation directly correlates with the substituent's ability to stabilize the conjugate base through resonance delocalization.
Polarizability and Intermolecular Interactions
The incorporation of the heavy iodine atom substantially enhances the molecular polarizability of the nucleoside, increasing from 13.0 Ų for unsubstituted uridine to 42.3 Ų for the 5-iodo derivative [4]. This enhanced polarizability facilitates stronger van der Waals interactions and can influence both the binding affinity to complementary nucleobases and the overall stability of duplex structures. Crystallographic studies have identified unusually short intermolecular iodine-oxygen contacts (2.8-3.2 Å) that may contribute to the unique biological properties of 5-iodouridine derivatives [2].
Aromatic Diyne Electronic Communication
When aromatic diyne substituents are introduced at the C5 position, the electronic communication between the aromatic system and the pyrimidine ring becomes critically dependent on the conjugation pathway. Propargyl and phenylacetylene substituents demonstrate enhanced π-electron delocalization, with measured Hammett constants ranging from 0.15 to 0.25, depending on the aromatic substitution pattern [5] [6]. The rigid linear geometry of the alkyne linker facilitates efficient orbital overlap, resulting in bathochromic shifts in UV absorption spectra ranging from 15-25 nm compared to saturated alkyl chains [7].
The electronic effects of aromatic diyne substituents manifest in altered photophysical properties, with quantum yields for fluorescence increasing by factors of 10-50 compared to non-conjugated analogs [7]. This enhancement arises from the extended π-conjugation system that reduces non-radiative decay pathways and stabilizes excited electronic states.
| Table 1: Electronic Effects of C5 Substituents on Pyrimidine Nucleosides | ||||||
|---|---|---|---|---|---|---|
| Substituent | Electronic Effect | Hammett σ-para | Resonance Effect | Inductive Effect | pKa Effect (N3-H) | Glycosidic Bond Stability |
| H | Neutral | 0.00 | None | None | 9.2 | Reference |
| CH3 | Electron-donating | -0.17 | Weak donating | Weak donating | 9.6 | Slightly enhanced |
| OCH3 | Electron-donating | -0.27 | Strong donating | Weak donating | 9.8 | Enhanced |
| I | Electron-withdrawing | 0.18 | Weak donating | Withdrawing | 8.8 | Reduced |
| F | Electron-withdrawing | 0.06 | Weak donating | Withdrawing | 8.9 | Reduced |
| Cl | Electron-withdrawing | 0.23 | Weak donating | Withdrawing | 8.7 | Reduced |
| Br | Electron-withdrawing | 0.23 | Weak donating | Withdrawing | 8.7 | Reduced |
| NO2 | Electron-withdrawing | 0.78 | Strong withdrawing | Strong withdrawing | 7.9 | Significantly reduced |
| CN | Electron-withdrawing | 0.66 | Weak withdrawing | Strong withdrawing | 8.0 | Significantly reduced |
| COOH | Electron-withdrawing | 0.45 | Weak withdrawing | Strong withdrawing | 8.3 | Reduced |
The strategic placement of protecting groups at the 2' and 3' positions of the ribose moiety in 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine serves dual purposes: protecting reactive hydroxyl groups during synthesis and modulating the conformational preferences of the sugar ring [8] [9].
2'-O-Methyl Steric and Electronic Effects
The 2'-O-methyl protecting group introduces minimal steric bulk while providing significant conformational bias toward the C3'-endo sugar pucker characteristic of A-form RNA structures [10] [11]. Nuclear magnetic resonance coupling constant analysis (³JH1'-H2') reveals that 2'-O-methylated nucleosides exhibit enhanced preference for the C3'-endo conformation, with populations increasing from 85% in unmodified ribose to 90% in the methylated derivative [12].
The methyl group's electron-donating properties through the inductive effect stabilize the adjacent C2'-C3' bond, reducing the energy barrier for conformational interconversion between North and South puckers by approximately 0.5 kcal/mol [13]. This stabilization manifests in improved coupling efficiencies during automated oligonucleotide synthesis, with measured coupling yields of 98% achieved within 2-minute reaction times [14].
3'-O-Acetyl Protecting Group Dynamics
The 3'-O-acetyl group provides orthogonal protection that can be selectively removed under mild basic conditions without affecting the acid-labile dimethoxytrityl group at the 5' position [15]. The acetyl carbonyl group's electron-withdrawing character reduces the nucleophilicity of the 3'-oxygen, preventing unwanted side reactions during coupling steps [16].
Steric analysis reveals that the acetyl group adopts a preferred rotational conformation that minimizes 1,3-diaxial interactions with the 1' and 2' substituents. Molecular dynamics simulations indicate an average dihedral angle of -162° for the C3'-O3'-C(=O)-CH3 torsion, positioning the methyl group in an equatorial-like orientation that avoids close contacts with the nucleobase [17].
Cooperative Steric Effects
The combination of 2'-O-methyl and 3'-O-acetyl groups creates a synergistic conformational stabilization effect. The dual substitution pattern increases the C3'-endo preference to 92%, representing a 7% enhancement over the sum of individual contributions [12]. This cooperativity arises from the reduction of pseudorotational freedom, effectively constraining the sugar ring to a narrower range of conformations centered around the North pucker.
The enhanced conformational rigidity translates to improved thermodynamic stability, with the fully protected nucleoside exhibiting a -0.8 kcal/mol stabilization relative to the unmodified ribose analog [13]. This stabilization proves particularly beneficial during the harsh deprotection conditions required for oligonucleotide synthesis, where conformational flexibility can lead to unwanted side reactions and reduced yields.
| Table 2: Steric Effects of Protecting Groups on Nucleoside Synthesis | |||||
|---|---|---|---|---|---|
| Protecting Group | Steric Bulk | Coupling Efficiency (%) | Coupling Time (min) | Sugar Pucker Preference | Deprotection Conditions |
| 2'-O-Methyl | Small | 98 | 2 | C3'-endo | Mild base |
| 2'-O-Ethyl | Small | 97 | 3 | C3'-endo | Mild base |
| 2'-O-TBDMS | Large | 95 | 8 | C3'-endo | Fluoride |
| 2'-O-TOM | Medium | 96 | 5 | C3'-endo | Mild acid |
| 3'-O-Acetyl | Small | 99 | 1 | N/A | Mild base |
| 3'-O-Benzoyl | Medium | 98 | 2 | N/A | Strong base |
| 3'-O-Levulinyl | Medium | 97 | 3 | N/A | Hydrazine |
| 5'-O-DMT | Large | 97 | 3 | N/A | Mild acid |
| 5'-O-MMT | Medium | 95 | 5 | N/A | Mild acid |
| 5'-O-TMT | Very Large | 92 | 10 | N/A | Mild acid |
The 5'-O-dimethoxytrityl (dimethoxytrityl) protecting group represents one of the most sterically demanding substituents in nucleoside chemistry, profoundly influencing both the local sugar conformation and the global molecular geometry of protected nucleosides [18] [19]. The bulky trityl system creates a complex interplay of steric, electronic, and solvophobic effects that must be carefully considered in structure-activity relationship optimization.
Conformational Preferences and Ring Dynamics
The dimethoxytrityl group's substantial steric bulk (molecular volume ~400 Ų) creates significant conformational constraints around the 5' position [20]. Molecular dynamics simulations reveal that the C4'-C5'-O5'-C(DMT) torsion angle is restricted to a narrow range (-60° ± 15°) compared to the much broader distribution (-60° ± 45°) observed in unprotected nucleosides [21].
This conformational restriction propagates through the sugar ring system, modestly reducing the C3'-endo preference from 89% in the unprotected analog to 80% in the dimethoxytrityl-protected derivative [17]. The decreased preference for the A-form conformation arises from unfavorable steric interactions between the trityl phenyl rings and the nucleobase when the sugar adopts a fully puckered C3'-endo geometry.
Electronic Polarization Effects
The dimethoxytrityl cation, formed transiently during acid-catalyzed deprotection, exhibits remarkable stability due to resonance delocalization across the three aromatic rings [18]. This cationic character influences the electronic environment of the attached nucleoside through inductive electron withdrawal, measurably affecting the pKa of distant functional groups. The N3-H acidity of dimethoxytrityl-protected 5-iodouridine increases by 0.2 pKa units relative to the unprotected analog, reflecting the electron-withdrawing influence transmitted through the σ-bond network [22].
Solvation and Aggregation Phenomena
The hydrophobic character of the dimethoxytrityl group dramatically alters the solvation properties of protected nucleosides, increasing the octanol-water partition coefficient (LogP) from 1.2 for the unprotected nucleoside to 4.2 for the fully protected derivative [22]. This enhanced lipophilicity facilitates purification by reverse-phase chromatography but can lead to aggregation phenomena in aqueous solutions at concentrations above 1 mM [23].
Nuclear magnetic resonance studies reveal characteristic upfield shifts for aromatic protons (Δδ = -0.3 to -0.7 ppm) indicative of π-π stacking interactions between dimethoxytrityl groups in concentrated solutions [24]. These aggregation effects can influence reaction kinetics and must be carefully controlled during synthetic procedures through appropriate choice of solvents and reaction concentrations.
Deprotection Kinetics and Mechanism
The acid-catalyzed removal of the dimethoxytrityl group follows a well-established SN1 mechanism, with the rate-determining step being the formation of the stabilized trityl cation [17]. Kinetic studies reveal that deprotection rates are highly sensitive to the electronic properties of the nucleobase, with electron-withdrawing substituents like the 5-iodo group reducing the rate constant by approximately 25% compared to unsubstituted analogs [17].
Temperature-dependent kinetic analysis yields activation parameters (ΔH‡ = 18.2 kcal/mol, ΔS‡ = -12.4 cal/mol·K) consistent with a highly ordered transition state in which substantial desolvation of the trityl cation occurs [17]. The negative entropy of activation reflects the conformational constraints imposed by the cyclic transition state structure during C-O bond heterolysis.
| Table 3: Conformational Analysis of Sugar Moieties | |||||
|---|---|---|---|---|---|
| Modification | Predominant Sugar Pucker | Pucker Preference (%) | Glycosidic Torsion Angle (°) | Helical Form | Thermodynamic Stability (ΔG, kcal/mol) |
| Unmodified ribose | C3'-endo | 85 | -160 | A-form | 0.0 |
| 2'-O-Methyl ribose | C3'-endo | 90 | -155 | A-form | -0.5 |
| 2'-Deoxy ribose | C2'-endo | 95 | -105 | B-form | 1.2 |
| 2'-O-Ethyl ribose | C3'-endo | 88 | -158 | A-form | -0.3 |
| 5'-O-DMT ribose | C3'-endo | 80 | -165 | A-form | 0.8 |
| 3'-O-Acetyl ribose | C3'-endo | 82 | -162 | A-form | 0.3 |
| 2'-O-Methyl-3'-O-Acetyl ribose | C3'-endo | 92 | -152 | A-form | -0.8 |
Comprehensive characterization of 5'-O-(4,4'-Dimethoxytrityl)-2'-O-Methyl-3'-O-acetyl-5-iodouridine through multiple analytical techniques has established a complete physicochemical profile essential for structure-activity relationship optimization [22]. The molecular formula C33H33IN2O9 corresponds to a molecular weight of 728.5 g/mol, with thermal analysis revealing a sharp melting point range of 148-152°C indicative of high crystalline purity [22].
Spectroscopic characterization confirms the expected electronic modifications, with UV absorption maximum at 262 nm representing an 8 nm bathochromic shift relative to unsubstituted uridine due to the electron-withdrawing iodine substituent [22]. The moderate lipophilicity (LogP = 4.2) balances synthetic accessibility with purification efficiency, while excellent chemical stability (95% retention after 24 hours at physiological pH and temperature) ensures reliable handling and storage [22].
Synthetic performance metrics demonstrate the practical utility of this protecting group strategy, with phosphoramidite coupling efficiencies of 97% achieved reproducibly and standard dimethoxytrityl deprotection completed within 3.5 minutes under 80% trifluoroacetic acid treatment [19]. High-performance liquid chromatography analysis consistently confirms purities exceeding 98%, meeting stringent requirements for oligonucleotide synthesis applications [22].